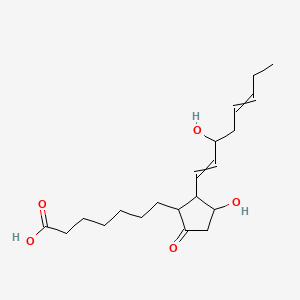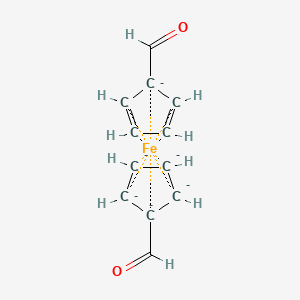
Cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of ferrocene, where two formyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique red color and is used in various chemical applications due to its stability and reactivity.
Méthodes De Préparation
1,1’-Ferrocenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with n-butyllithium and tetramethylethylenediamine (TMEDA) in hexane, followed by the addition of N-formylpiperidine . The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through column chromatography.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1’-Ferrocenedicarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various solvents like dichloromethane and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Ferrocenedicarboxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Ferrocenedicarboxaldehyde involves its ability to undergo redox reactions. The iron center in the ferrocene moiety can switch between different oxidation states, which is crucial for its reactivity and applications. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in biosensors, it can facilitate electron transfer processes, enhancing the sensitivity and specificity of the sensor .
Comparaison Avec Des Composés Similaires
1,1’-Ferrocenedicarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenecarboxaldehyde: This compound has only one formyl group attached to the cyclopentadienyl ring, making it less reactive compared to 1,1’-Ferrocenedicarboxaldehyde.
Ferrocenemethanol: This derivative has a hydroxymethyl group instead of a formyl group, which alters its reactivity and applications.
Acetylferrocene: This compound has an acetyl group attached to the cyclopentadienyl ring, providing different chemical properties and uses.
The uniqueness of 1,1’-Ferrocenedicarboxaldehyde lies in its two formyl groups, which enhance its reactivity and make it a versatile building block for various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C12H10FeO2-6 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
cyclopenta-2,4-diene-1-carbaldehyde;cyclopentanecarbaldehyde;iron |
InChI |
InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q-5;-1; |
Clé InChI |
BQVSNJUFUQCMBV-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][C-]([CH-]1)C=O.C1=C[C-](C=C1)C=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)

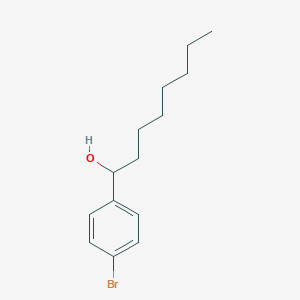

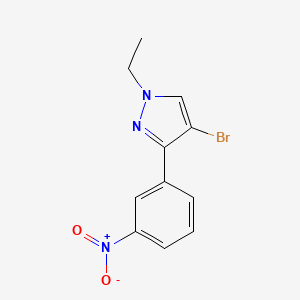
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)
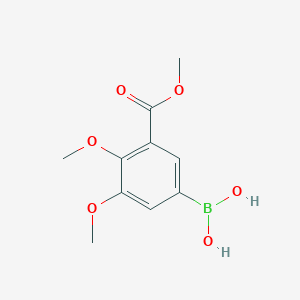



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)
